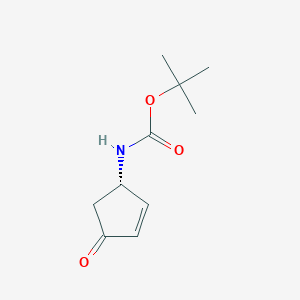

(S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate

Description

Overview of the Significance of Chiral Cyclopentenones in Synthetic Chemistry

Chiral cyclopentenones are five-membered cyclic ketones containing a carbon-carbon double bond and at least one stereocenter. This structural motif is a cornerstone in synthetic organic chemistry due to its prevalence in a vast array of natural products and biologically active molecules, including prostaglandins (B1171923), jasmone, and aflatoxins. acs.orgwikipedia.orgnih.gov The cyclopentenone unit is a powerful synthon because of the diverse chemical transformations possible at its enone functional group. acs.orgnih.govresearchgate.net These transformations include 1,2- and 1,4-additions (conjugate additions), cycloadditions, and functionalizations at the allylic and α-carbonyl positions, providing chemists with numerous pathways to elaborate the core structure. acs.orgthieme-connect.com

The presence of chirality adds a layer of complexity and significance, as the biological activity of molecules often depends on their specific three-dimensional arrangement. researchgate.net Consequently, the ability to synthesize enantiomerically pure cyclopentenones is crucial for accessing specific stereoisomers of target molecules, particularly in the development of pharmaceuticals where different enantiomers can have varied therapeutic effects. researchgate.netchiralpedia.com

Contextualizing (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate as a Key Chiral Building Block

This compound emerges as a particularly useful chiral building block by combining the reactive features of a cyclopentenone with a protected chiral amine. sigmaaldrich.combldpharm.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The key attributes of this compound include:

A Chiral Center: The (S)-configuration at the C1 position provides a predefined stereochemical element for asymmetric synthesis.

An Enone System: The α,β-unsaturated ketone is susceptible to a variety of nucleophilic and cycloaddition reactions, allowing for ring functionalization. wikipedia.org

A Protected Amine: The Boc-protected amine at a chiral center allows for the introduction of nitrogen-containing functionalities with stereochemical control.

These features make it an ideal starting material for synthesizing a range of complex molecules, including novel protease inhibitors and other pharmaceutically relevant compounds. nih.gov

Table 1: Properties of this compound To display the table, click the button below.

Display Table

| Property | Value |

| CAS Number | 657397-04-1 synblock.com |

| Molecular Formula | C10H15NO3 synblock.comcymitquimica.com |

| Molecular Weight | 197.23 g/mol synblock.comcymitquimica.com |

| Synonyms | Carbamic acid, [(1S)-4-oxo-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester cymitquimica.com |

| MDL Number | MFCD09954962 synblock.com |

Historical Development and Evolution of Synthetic Strategies Involving Related Cyclopentenyl Systems

The synthesis of cyclopentenones has evolved significantly over the decades, moving from classical methods to highly sophisticated and stereoselective modern strategies.

Early approaches often involved multi-step sequences such as Claisen condensation-decarboxylation cascades or the elimination of α-bromo-cyclopentanones. wikipedia.org Obtaining chiral cyclopentenones historically relied on the resolution of racemic mixtures, either through chemical derivatization with a chiral auxiliary or via enzymatic reactions. acs.org While effective, these resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

The late 20th and early 21st centuries saw the advent of powerful, metal-catalyzed reactions that enabled the direct asymmetric synthesis of these structures. Key developments include:

Pauson-Khand Reaction: A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgthieme-connect.comorganic-chemistry.org Intramolecular versions of this reaction have become a powerful tool for constructing bicyclic systems. organic-chemistry.org

Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.orgresearchgate.net Modern variants utilize chiral Lewis acids or Brønsted acids to achieve high enantioselectivity. organic-chemistry.org

Ring-Closing Metathesis: The use of ruthenium or molybdenum catalysts to form the cyclopentenone ring from an appropriate diene precursor. wikipedia.org

Catalytic C-C Bond Activation: More recent strategies involve the nickel-catalyzed [3+2] cycloaddition of cyclopropanones and alkynes, offering novel pathways to substituted cyclopentenones. semanticscholar.org

This progression reflects a broader trend in organic synthesis toward greater efficiency, atom economy, and stereocontrol.

Table 2: Comparison of Selected Cyclopentenone Synthetic Strategies To display the table, click the button below.

Display Table

| Method | Description | Key Features |

| Classical Methods (e.g., Aldol (B89426) Condensation) | Intramolecular cyclization of dicarbonyl compounds. | Foundational; often lacks stereocontrol. |

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkene, alkyne, and CO. thieme-connect.com | Convergent; good for bicyclic systems; can be made asymmetric. organic-chemistry.org |

| Nazarov Cyclization | 4π-electrocyclization of divinyl ketones. wikipedia.org | Powerful for constructing the core ring; modern versions are highly enantioselective. organic-chemistry.org |

| Metal-Catalyzed C-H/C-C Activation | Formation of the ring via activation of otherwise inert bonds. semanticscholar.org | Innovative and efficient; expands the range of accessible starting materials. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme (e.g., lipase). acs.org | High enantioselectivity; mild, environmentally friendly conditions. acs.org |

Current Research Landscape and Future Trajectories for the Compound

The current research landscape for chiral cyclopentenones and building blocks like this compound is focused on expanding their synthetic utility and developing more sustainable and efficient methodologies. Researchers are actively exploring novel catalytic systems, including synergistic approaches that combine photocatalysis with chiral Lewis acid catalysis to achieve previously inaccessible transformations under mild conditions. acs.org

Future trajectories for this class of compounds are pointing toward several innovative areas:

Advanced Asymmetric Catalysis: The design of new catalysts that offer even higher levels of selectivity and broader substrate scope remains a primary goal. This will enable the synthesis of increasingly complex and densely functionalized cyclopentenone derivatives.

Applications in Materials Science: Chirality is a key property in the development of advanced materials. chiralpedia.commusechem.com Chiral cyclopentenone building blocks could be incorporated into polymers or nanomaterials to create materials with unique optical or electronic properties for use in sensors and electronic devices. chiralpedia.com

Green and Sustainable Chemistry: There is a growing emphasis on developing synthetic routes that are more environmentally benign. musechem.com This includes the use of biocatalysis, earth-abundant metal catalysts, and processes that minimize waste and energy consumption.

Drug Discovery and Development: Chiral building blocks are fundamental to medicinal chemistry. researchgate.net The continued use of this compound and related structures is expected in the synthesis of compound libraries for high-throughput screening and in the targeted synthesis of next-generation therapeutics. chiralpedia.com The integration of these building blocks into nanotechnology for targeted drug delivery systems is also a promising area of future research. chiralpedia.commusechem.com

As synthetic methods become more powerful and our understanding of molecular interactions deepens, the importance of versatile chiral building blocks like this compound will continue to grow, driving innovation across the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-4-oxocyclopent-2-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7H,6H2,1-3H3,(H,11,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNIZHSVECIKLH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148792 | |

| Record name | Carbamic acid, [(1S)-4-oxo-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657397-04-1 | |

| Record name | Carbamic acid, [(1S)-4-oxo-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657397-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1S)-4-oxo-2-cyclopenten-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Tert Butyl 4 Oxocyclopent 2 En 1 Yl Carbamate

Enantioselective Synthesis Strategies and Routes

The enantioselective synthesis of (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate can be achieved through several distinct strategies, primarily categorized as chiral pool approaches and asymmetric catalytic methods. wikipedia.org These methods aim to establish the crucial stereocenter either by starting with an already chiral molecule or by creating it with the aid of a chiral catalyst.

Chiral Pool Approaches Utilizing Optically Active Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material to construct the desired chiral target molecule through a series of chemical transformations.

An effective enantiodivergent synthesis for both (R)- and this compound has been reported starting from the optically active precursor, (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. researchgate.net This method takes advantage of the existing stereocenter in the starting material. The synthesis proceeds through a Mitsunobu reaction, a versatile and reliable method for inverting the stereochemistry of an alcohol. By carefully choosing the reaction sequence, either enantiomer of the final product can be selectively synthesized from a single chiral precursor. researchgate.net

| Starting Material | Key Reaction | Product Configuration | Reference |

| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | Mitsunobu Reaction | (S) or (R) | researchgate.net |

Asymmetric Catalytic Methods for Stereocontrolled Formation

Asymmetric catalysis is a powerful tool for enantioselective synthesis, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.org This strategy includes methods based on organocatalysis, metal catalysis, and biocatalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While a direct organocatalytic synthesis of this compound is not extensively detailed, related methodologies for the synthesis of chiral cyclopentenones are well-established. For instance, organocatalytic strategies involving iminium ion activation have been successfully used to synthesize 2,4-disubstituted cyclopent-2-enones with high enantioselectivity. acs.org These methods typically involve the reaction of α,β-unsaturated aldehydes with other substrates, where a chiral secondary amine catalyst (like a prolinol derivative) forms a chiral iminium ion intermediate, guiding the stereochemical outcome of the reaction. acs.orgnih.gov This principle could be adapted for the synthesis of the target compound.

Transition metal-catalyzed reactions offer highly efficient and selective routes to chiral molecules. A prominent strategy for synthesizing enantiomerically enriched 4-substituted cyclopentenones involves the palladium-catalyzed kinetic resolution of racemic precursors. nih.gov In this approach, racemic 4-hydroxycyclopentenone, which can be derived from furfuryl alcohol, is transformed into a suitable derivative (e.g., an O-Boc derivative). This racemic mixture is then subjected to a palladium-catalyzed nucleophilic allylic substitution in the presence of a chiral ligand. The catalyst selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method allows for the preparation of various 4-amino-substituted cyclopentenones with high enantioselectivity. nih.gov

| Precursor | Catalyst System | Method | Outcome | Reference |

| Racemic 4-(Boc-oxy)cyclopentenone | Palladium complex with chiral ligand | Kinetic Resolution | High enantioselectivity | nih.gov |

Biocatalysis employs enzymes as catalysts, which often exhibit exceptional levels of stereoselectivity under mild reaction conditions. A chemoenzymatic approach has been developed for the synthesis of chiral 4-hydroxycyclopentenone derivatives, which are direct precursors to the target carbamate (B1207046). acs.org This method involves the enzymatic kinetic resolution of racemic 4-hydroxycyclopentenone or its ester derivatives. Lipases, such as Lipozyme IM, are commonly used to selectively acylate or deacylate one enantiomer of the racemic mixture. acs.org For example, lipase-catalyzed acylation of racemic 4-hydroxycyclopentenone in the presence of an acyl donor will preferentially acylate one enantiomer, allowing for the separation of the slower-reacting enantiomer (as the alcohol) and the faster-forming enantiomer (as the ester), both in high enantiomeric purity. acs.orggoogle.com The resolved (S)-4-hydroxycyclopentenone can then be converted to the target carbamate.

| Substrate | Enzyme | Reaction Type | Result | Reference |

| Racemic 4-hydroxycyclopentenone | Lipase (B570770) (e.g., Lipozyme IM) | Kinetic Resolution (Acylation) | Separation of enantiomers | acs.org |

Step-by-Step Mechanistic Elucidation of Key Transformations in Synthesis

Understanding the mechanism of the key stereochemistry-determining step is crucial for optimizing and controlling the synthesis. The palladium-catalyzed asymmetric allylic substitution, used for the kinetic resolution of 4-substituted cyclopentenones, provides an excellent example. nih.gov

The generally accepted mechanism for this transformation involves the following key steps:

Oxidative Addition: The palladium(0) catalyst, coordinated to a chiral ligand (L*), reacts with the allylic substrate (e.g., a racemic 4-acyloxycyclopentenone). This oxidative addition step forms a chiral η³-allyl palladium(II) complex. Two diastereomeric π-allyl complexes can be formed from the racemic starting material.

π-σ-π Isomerization: The two diastereomeric π-allyl complexes can interconvert through a π-σ-π isomerization process. The relative stability of these complexes and the rates of their formation and subsequent reaction are influenced by the chiral ligand.

Nucleophilic Attack: A nucleophile (Nu⁻), in this case, a source of the Boc-protected amine, attacks one of the terminal carbons of the π-allyl ligand. The chiral ligand environment dictates the face from which the nucleophile attacks, leading to the stereoselective formation of the C-N bond. In a kinetic resolution, the catalyst system is designed such that one diastereomeric π-allyl complex reacts significantly faster with the nucleophile than the other.

Reductive Elimination and Catalyst Regeneration: After the nucleophilic attack, the product is released from the palladium complex, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The enantioselectivity of the process arises from the difference in the rates of reaction of the two enantiomers of the starting material. The chiral ligand creates a chiral pocket around the palladium center, leading to a significant energy difference in the transition states for the reaction of the two enantiomers, resulting in the observed kinetic resolution. nih.gov

Diastereoselective Reduction Reactions of Cyclopentenone Intermediates

The diastereoselective reduction of cyclopentenone intermediates is a key strategy for establishing the desired stereochemistry in the synthesis of complex molecules. acs.org This approach often involves the reduction of a prochiral ketone to create a chiral alcohol. The control of stereoselectivity in these reactions is paramount.

One common method involves the use of chiral catalysts, such as those based on BINAP/CuCl/NaOtBu systems, for the enantioselective reduction of the olefin group in cyclopentenones. acs.org These methods can achieve good selectivity and high diastereoselectivity. acs.org Another approach is the diastereoselective reduction of cyclopentenones to cyclopentenols, which can then be resolved enzymatically. acs.org This is often followed by reoxidation to yield the optically pure cyclopentenone. acs.org The choice of enzyme and reaction conditions, including solvent and temperature, is critical for the success of this method. acs.org

For instance, lipases are frequently employed for the resolution of racemic 4-hydroxy-cyclopentenones. acs.org The efficiency and enantioselectivity of these enzymatic resolutions are influenced by various parameters, including the acylating agent, water content, and enzyme immobilization. acs.org

Stereospecific N-Boc Carbamate Formation via Mitsunobu Reaction and Alternatives

The introduction of the N-Boc (tert-butoxycarbonyl) carbamate group is a crucial step in the synthesis. The Mitsunobu reaction is a powerful tool for stereospecific C-N bond formation, converting an alcohol to a protected amine with complete inversion of stereochemistry. nih.govresearchgate.nettcichemicals.com This reaction typically involves an alcohol, a nitrogen nucleophile (like an azide (B81097) or sulfonamide), triphenylphosphine (B44618) (TPP), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). nih.govtcichemicals.comtudublin.ie The reaction proceeds under mild conditions and is known for its reliability in complex syntheses. researchgate.net

However, the Mitsunobu reaction has limitations, including the acidity requirement of the nucleophile (pKa < 11) and challenges in purifying the product from byproducts like triphenylphosphine oxide (TPPO). tcichemicals.comreddit.comreddit.com To overcome these issues, alternative reagents and methods have been developed. For example, N-Boc ethyl oxamate (B1226882) has been used as an effective nitrogen nucleophile in Mitsunobu reactions, allowing for the synthesis of N-Boc allylic amines with excellent regioselectivity and stereospecificity. researchgate.netorganic-chemistry.org

Alternatives to the Mitsunobu reaction for forming C-N bonds include activating the alcohol as a tosylate or mesylate, followed by nucleophilic substitution. reddit.comreddit.com Other coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be used, although purification can sometimes be challenging. researchgate.net

Controlled Oxidation Strategies for the Introduction of the 4-Oxo Group

The introduction of the 4-oxo group into the cyclopentene (B43876) ring is a critical transformation. Various controlled oxidation strategies can be employed to achieve this.

One common approach is the Wacker-type oxidation of cyclopentene using a palladium catalyst system, such as PdCl2-CuCl2, with oxygen as the oxidant. researchgate.net This method can provide high yields of cyclopentanone (B42830) under optimized conditions. researchgate.net The reaction parameters, including temperature, oxygen pressure, and catalyst ratios, significantly influence the conversion and selectivity. researchgate.net For example, under optimal conditions of 70°C, 1.00 MPa oxygen pressure, and a reaction time of 6 hours, cyclopentene conversion can reach 94.58% with a selectivity to cyclopentanone of 74.33%. researchgate.net

Another strategy involves the allylic oxidation of a cyclopentene precursor. This can be achieved through a two-step process of allylic bromination followed by oxidation with an agent like silver nitrate. oregonstate.edu Other oxidizing agents, such as hydrogen peroxide in the presence of a heteropolyacid catalyst, can also be used to oxidize cyclopentene, though this may lead to ring-opened products like glutaraldehyde (B144438) if not carefully controlled. researchgate.net

The following table summarizes different catalytic systems for the oxidation of cyclopentene:

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Cyclopentanone (%) |

| PdCl2-CuCl2 | O2 | Alcoholic | Moderate | ~100 | High (>90% with FeCl3 co-catalyst at ~50% conversion) |

| Supported Pd | O2/Air | - | 30-70 | >50 | - |

| N2O | N2O | - | 200 | - | 67-94 |

This table is based on data from various sources and represents a range of possible outcomes. researchgate.netgoogle.com

Protecting Group Strategies and Deprotection in Complex Synthetic Sequences

In the synthesis of complex molecules, protecting groups are essential to ensure chemoselectivity by temporarily masking reactive functional groups. emerginginvestigators.orgmasterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal. masterorganicchemistry.comyoutube.com

The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable to a variety of non-acidic conditions. masterorganicchemistry.comyoutube.com Deprotection is usually achieved under acidic conditions, commonly with trifluoroacetic acid (TFA), which cleanly removes the Boc group, liberating carbon dioxide and tert-butanol. masterorganicchemistry.com

The choice of protecting groups must be carefully considered to ensure "orthogonality," meaning that one group can be removed without affecting others. harvard.edu This allows for the selective deprotection of different functional groups at various stages of a synthesis. For example, if a molecule contains both a Boc-protected amine and a silyl-protected alcohol, the silyl (B83357) group can often be removed with a fluoride (B91410) source like TBAF without affecting the Boc group, while the Boc group can be removed with acid without cleaving the silyl ether. harvard.edu

Other carbamate protecting groups, such as the carboxybenzyl (Cbz) group, offer alternative deprotection strategies. The Cbz group is typically removed by catalytic hydrogenation, which provides a mild and neutral deprotection method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com

Optimization of Reaction Conditions for Yield and Stereochemical Fidelity

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the stereochemical purity of the final product.

Influence of Temperature and Solvent Systems on Diastereoselectivity and Enantioselectivity

Temperature and solvent can have a profound impact on the stereochemical outcome of a reaction. rsc.org In diastereoselective reductions, for example, lowering the temperature often leads to higher selectivity. The choice of solvent can influence the conformation of the substrate and the transition state, thereby affecting the facial selectivity of the reaction.

In lipase-catalyzed resolutions, the solvent system is a critical factor. acs.org For instance, in the resolution of 2-methyl-4-hydroxy-cyclopentenone, methyl tert-butyl ether (MTBE) was found to be the optimal solvent, while chlorinated solvents resulted in slower conversion rates and toluene (B28343) led to a decrease in enantioselectivity. acs.org The water content of the solvent can also be crucial, as it can affect the enzyme's activity and conformation. acs.org

The following table illustrates the effect of solvent on a lipase-catalyzed resolution:

| Solvent | Conversion Rate | Enantioselectivity |

| MTBE | High | High |

| Chlorinated Solvents | Slower | Moderate |

| Toluene | - | Decreased |

This table is a generalized representation based on literature findings. acs.org

Catalyst and Reagent Screening for Enhanced Efficiency

Systematic screening of catalysts and reagents is essential for identifying the most efficient conditions for a given transformation. In the context of the synthesis of this compound, this could involve screening different reducing agents for the cyclopentenone reduction, various phosphines and azodicarboxylates for the Mitsunobu reaction, and different catalyst systems for the oxidation step.

For the diastereoselective reduction, a variety of chiral ligands and metal catalysts can be screened to find the optimal combination for high diastereoselectivity and enantioselectivity. acs.org In the case of enzymatic resolutions, different lipases can be tested, along with various acyl donors and solvents. acs.org

For the Mitsunobu reaction, while triphenylphosphine is commonly used, other phosphines can be screened to potentially improve reaction rates or simplify purification. reddit.com Similarly, different azodicarboxylates can be evaluated. tcichemicals.com

In the oxidation of cyclopentene, screening different palladium precursors and co-catalysts, as well as varying the ligand on the palladium, can lead to improved yields and selectivities. researchgate.net The support material for a heterogeneous catalyst can also play a significant role in its activity and stability. google.com

Comparative Analysis of Synthetic Routes for Research Applications

Evaluation of Atom Economy and Sustainability in Academic Syntheses

Atom economy, a concept developed by Barry Trost, provides a measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com A higher atom economy signifies a more sustainable process with less waste generation.

Chemical Synthesis via Mitsunobu Reaction:

A reported chemical synthesis of this compound commences from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. This multi-step process involves a Luche reduction, followed by a key Mitsunobu reaction to introduce the nitrogen functionality with inversion of stereochemistry, and subsequent deprotection and oxidation steps.

The Mitsunobu reaction, while being a powerful tool for stereoinversion, is notoriously atom-inefficient. whiterose.ac.uk It utilizes stoichiometric amounts of triphenylphosphine (TPP) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents are converted into triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate, respectively, which are byproducts that are not incorporated into the final product, thus significantly lowering the atom economy.

Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution:

An alternative and greener approach involves the chemoenzymatic synthesis, which leverages the high selectivity of enzymes. In this strategy, a racemic mixture of a suitable precursor, such as 4-aminocyclopent-2-en-1-ol, can be resolved using a lipase enzyme. Lipases are widely used in industrial biocatalysis for their ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. acs.org This enzymatic kinetic resolution (EKR) can provide access to the desired enantiomer in high enantiomeric excess. nih.gov

The sustainability of this approach is enhanced by the use of a biodegradable catalyst (the enzyme) under mild reaction conditions (typically room temperature and neutral pH). sustainability-directory.com Furthermore, the enzyme can often be immobilized and reused, further improving the process's green credentials. nih.gov While the theoretical maximum yield for a kinetic resolution is 50% for a single enantiomer, the unreacted enantiomer can often be racemized and recycled, or the enzymatic reaction can be performed under dynamic kinetic resolution (DKR) conditions to theoretically achieve a 100% yield of the desired enantiomer.

To provide a clearer comparison, the following interactive data table outlines the key sustainability metrics for both a representative Mitsunobu-based chemical synthesis and a chemoenzymatic route.

| Metric | Chemical Synthesis (Mitsunobu Route) | Chemoenzymatic Synthesis (Lipase Resolution) |

| Atom Economy | Low | High (especially with racemization/DKR) |

| Key Reagents | Triphenylphosphine, Dialkyl Azodicarboxylate | Lipase, Acyl donor |

| Byproducts | Triphenylphosphine oxide, Dialkyl hydrazinedicarboxylate | Unreacted enantiomer (recyclable), Alcohol |

| Reaction Conditions | Often requires anhydrous conditions and inert atmospheres | Mild (aqueous or organic solvent, ambient temperature) |

| Catalyst | Stoichiometric reagents | Catalytic (reusable enzyme) |

| Environmental Impact | Higher (use of hazardous reagents and generation of stoichiometric waste) | Lower (biodegradable catalyst, milder conditions) |

This table presents a qualitative comparison based on the general principles of the synthetic routes.

Research on Scalability and Process Intensification of Synthetic Pathways

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. Scalability and process intensification are critical areas of research aimed at making chemical manufacturing more efficient, safer, and economically viable.

Scalability of the Mitsunobu Reaction:

The scalability of the Mitsunobu reaction is often problematic for several reasons. whiterose.ac.uk The use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate leads to the generation of large quantities of byproducts, which can complicate product purification on a large scale. The separation of the desired product from triphenylphosphine oxide, in particular, can be challenging. Furthermore, azodicarboxylates are potentially explosive and require careful handling, posing safety concerns in an industrial setting. rsc.org

Scalability and Process Intensification of Chemoenzymatic Routes:

Biocatalytic processes, such as the lipase-catalyzed resolution, are often considered more amenable to scaling up and process intensification. capture-resources.be Enzymes can be immobilized on solid supports, which allows for their easy separation from the reaction mixture and reuse in continuous flow reactors. nih.gov Continuous flow technology offers several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and higher productivity.

The following interactive data table summarizes the key considerations for the scalability and process intensification of the two synthetic routes.

| Aspect | Chemical Synthesis (Mitsunobu Route) | Chemoenzymatic Synthesis (Lipase Resolution) |

| Scalability Challenges | Stoichiometric byproducts, purification difficulties, safety concerns with reagents. | Enzyme stability and cost, potential for substrate/product inhibition. |

| Process Intensification Potential | Limited, though catalytic versions are being developed. | High, through enzyme immobilization, continuous flow reactors, and in situ product removal. |

| Industrial Feasibility | Often avoided on a large scale due to waste and safety issues. | Increasingly adopted due to sustainability and efficiency benefits. |

| Key Research Areas | Catalytic Mitsunobu reactions, development of safer reagents. | Enzyme engineering for improved stability and activity, design of efficient bioreactors. |

This table provides a general overview of the scalability and process intensification aspects of each synthetic approach.

Reactivity and Transformations of S Tert Butyl 4 Oxocyclopent 2 En 1 Yl Carbamate

Chemical Transformations at the Cyclopentenone Moiety

The cyclopentenone core of (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate is an α,β-unsaturated ketone, which presents several sites for chemical modification. These include the carbonyl group and the carbon-carbon double bond, allowing for a variety of addition and coupling reactions. acs.org

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the cyclopentenone ring is electrophilic and can undergo nucleophilic attack, a class of reactions often termed 1,2-additions. This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. The outcome of these additions is influenced by the nature of the nucleophile.

Strongly basic nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to add irreversibly to the carbonyl group. For instance, the reaction of a Grignard reagent with a cyclopentenone would yield a tertiary alcohol. However, in the context of α,β-unsaturated ketones, these strong nucleophiles can also lead to competing 1,4-addition (conjugate addition). The choice of reagent and reaction conditions is therefore critical to control the regioselectivity. For example, in the synthesis of the natural product FR901483, a Grignard reagent was added to an N-Boc protected pyrrolidinone, a related five-membered ring ketone, to furnish the corresponding aminoketone in high yield. nih.gov

Weaker, "softer" nucleophiles generally favor 1,4-addition over 1,2-addition to α,β-unsaturated systems.

Conjugate Additions to the α,β-Unsaturated Ketone System

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. nih.gov In this process, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is rendered electrophilic through conjugation with the carbonyl group. This 1,4-addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

A wide range of nucleophiles can participate in conjugate addition reactions with cyclopentenone systems. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for delivering carbon nucleophiles in a 1,4-fashion with high selectivity, minimizing the competing 1,2-addition to the carbonyl group. chem-station.comchemistrysteps.com This reactivity is crucial in the synthesis of complex molecules where precise control of stereochemistry and regiochemistry is required. The addition of organocuprates to enones generates a lithium enolate intermediate, which can then be protonated or trapped with another electrophile.

Other nucleophiles suitable for conjugate addition include enolates derived from β-dicarbonyl compounds, amines, and thiols. Enantioselective versions of these reactions have been developed, often employing chiral catalysts to control the stereochemical outcome. nih.govprinceton.edu The development of asymmetric conjugate additions to α,β-unsaturated amides and lactams highlights the ongoing efforts to control stereoselectivity in these transformations. nih.govbeilstein-journals.org

Table 1: Examples of Nucleophiles for Conjugate Addition to Cyclopentenones

| Nucleophile Class | Specific Example | Product Type after Protonation |

| Organocuprates | (CH₃)₂CuLi | 3-Methylcyclopentanone derivative |

| Malonate Esters | CH₂(CO₂Et)₂ / Base | 3-(Dialkoxycarbonylmethyl)cyclopentanone derivative |

| Amines | R₂NH | 3-(Dialkylamino)cyclopentanone derivative |

| Thiols | RSH | 3-(Alkylthio)cyclopentanone derivative |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The carbon-carbon double bond of the cyclopentenone ring can participate in cycloaddition reactions, providing a powerful means to construct more complex polycyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the cyclopentenone). wikipedia.orgwvu.eduyoutube.commasterorganicchemistry.com In this reaction, the cyclopentenone acts as the 2π-electron component. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the carbonyl group. When cyclic dienophiles like cyclopentenone are used, the reaction leads to the formation of bicyclic adducts. wvu.edu

[2+2] Cycloaddition reactions are another important class of transformations for cyclopentenones, typically occurring under photochemical conditions. researchgate.netresearchgate.net The irradiation of a cyclopentenone in the presence of an alkene can lead to the formation of a cyclobutane ring fused to the cyclopentanone (B42830). These reactions can be conducted both inter- and intramolecularly. The regioselectivity and stereoselectivity of these photocycloadditions can often be controlled by the reaction conditions and the nature of the substrates. acs.orgscispace.com For example, the photodimerization of cyclopentenone itself is a well-studied [2+2] cycloaddition. researchgate.net

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

While less common for the cyclopentenone double bond itself, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. To make the cyclopentenone moiety amenable to such reactions, it typically needs to be converted into a suitable substrate, such as a vinyl halide or vinyl triflate. Once formed, these derivatives can participate in a variety of powerful bond-forming reactions.

The Heck reaction , for instance, couples an organohalide or triflate with an alkene in the presence of a palladium catalyst and a base. The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, and the Stille coupling utilizes organotin compounds. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the olefinic positions of the cyclopentenone ring, further expanding the synthetic utility of this compound.

Reactivity of the Boc-Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively mild removal.

Selective Deprotection Strategies and Conditions

The removal of the Boc group is a crucial step in many synthetic sequences, including the synthesis of carbocyclic nucleosides. nih.gov The cleavage of the Boc group is typically achieved under acidic conditions, which lead to the formation of a carbamic acid that readily decarboxylates to yield the free amine.

A variety of reagents and conditions can be employed for Boc deprotection, allowing for selectivity in the presence of other acid-labile groups. The choice of deprotection agent can be tailored to the specific substrate and the desired outcome.

Table 2: Common Reagents and Conditions for Boc Deprotection

| Reagent/Condition | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective, but harsh. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | A versatile and widely used method. |

| Oxalyl Chloride/Methanol | Methanol | Room Temperature | A mild method suitable for sensitive substrates. rsc.orgresearchgate.net |

| Thermal Deprotection | High-boiling solvents (e.g., TFE) | Elevated temperatures | Can be performed without acid, useful for selective deprotection. nih.gov |

Selective thermal deprotection has been demonstrated to be effective in continuous flow systems, where temperature control can be used to selectively remove one Boc group in the presence of another with different thermal lability. nih.gov

Reactions of the Resulting Primary Amine (e.g., acylation, alkylation)

The tert-butyloxycarbonyl (Boc) protecting group on this compound can be readily removed under acidic conditions to yield the corresponding primary amine, (S)-4-aminocyclopent-2-en-1-one, typically as a hydrochloride salt. This primary amine is a versatile intermediate for a variety of derivatizations, most notably acylation and alkylation reactions, which allow for the introduction of a wide range of functional groups.

Acylation Reactions:

The primary amine of (S)-4-aminocyclopent-2-en-1-one undergoes efficient acylation with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. These reactions are fundamental in peptide synthesis and for the introduction of diverse substituents. For instance, enzymatic acylation has been explored for similar aminocyclopentene structures, demonstrating high stereospecificity. google.com While specific data for the title compound is limited, the reactivity is expected to be analogous to similar aminocyclopentenol derivatives.

Below is a representative table of potential acylation reactions based on established chemical principles and reactivity of analogous compounds.

| Acylating Agent | Reagent/Catalyst | Product | Expected Yield (%) |

| Acetyl Chloride | Triethylamine | (S)-N-(4-oxocyclopent-2-en-1-yl)acetamide | High |

| Benzoic Anhydride (B1165640) | DMAP | (S)-N-(4-oxocyclopent-2-en-1-yl)benzamide | Good to High |

| Boc-Gly-OSu | Diisopropylethylamine | tert-butyl ((S)-2-(((S)-4-oxocyclopent-2-en-1-yl)amino)-2-oxoethyl)carbamate | Good |

Alkylation Reactions:

Alkylation of the primary amine introduces alkyl substituents, further diversifying the molecular scaffold. Direct alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. These reactions are crucial for building more complex molecular architectures. Substrate-controlled diastereoselective organocuprate conjugate addition followed by alkylation of the resulting enolate has been demonstrated in related cyclopentenone systems, indicating the utility of alkylation in complex syntheses. acs.org

The following table illustrates potential alkylation reactions.

| Alkylating Agent | Reagent/Catalyst | Product | Expected Yield (%) |

| Benzyl Bromide | Potassium Carbonate | (S)-4-(benzylamino)cyclopent-2-en-1-one | Moderate |

| Cyclohexanone | Sodium triacetoxyborohydride | (S)-4-(cyclohexylamino)cyclopent-2-en-1-one | Good |

| Methyl Iodide | Sodium Bicarbonate | (S)-4-(methylamino)cyclopent-2-en-1-one | Moderate to High |

Stereoselective Reactions and Diastereomeric Control in Subsequent Derivatizations

The chiral center at the C4 position of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. The ability to control the formation of new stereocenters is paramount in the synthesis of complex, biologically active molecules.

Control of New Stereocenters during Reactions

The existing (S)-stereocenter at the C4 position can exert significant diastereomeric control in reactions involving the cyclopentenone ring. For instance, in nucleophilic additions to the carbonyl group or conjugate additions to the enone system, the incoming nucleophile will preferentially attack from the less sterically hindered face. The bulky tert-butoxycarbonylamino group (or its acylated/alkylated derivatives) can effectively shield one face of the ring, leading to high diastereoselectivity.

Research on related 4-substituted cyclopentenones has shown that facial selectivity is a common and predictable phenomenon. acs.org For example, reduction of the ketone or addition of organometallic reagents is expected to proceed with a high degree of stereocontrol, leading predominantly to one diastereomer.

The table below summarizes expected outcomes for stereoselective reactions.

| Reaction Type | Reagent | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Ketone Reduction | Sodium Borohydride | (1R,4S)-tert-butyl (4-hydroxycyclopent-2-en-1-yl)carbamate | >90:10 |

| Conjugate Addition | Phenylmagnesium Bromide (with CuI) | tert-butyl ((1S,3R)-3-phenyl-4-oxocyclopentyl)carbamate | High |

| Epoxidation | m-CPBA | tert-butyl ((1S,2R,3R)-2,3-epoxy-4-oxocyclopentyl)carbamate | Good to High |

Epimerization Studies and Prevention Strategies

Epimerization, the change in configuration at one stereocenter, is a potential side reaction in the manipulation of chiral compounds. For derivatives of (S)-4-aminocyclopent-2-en-1-one, the stereocenter at C4, being alpha to a carbonyl group, is susceptible to epimerization under certain conditions.

Mechanism of Epimerization:

Under basic conditions, deprotonation at the C4 position can lead to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical integrity. Similarly, acidic conditions can also facilitate enolization and subsequent epimerization.

Prevention Strategies:

While specific epimerization studies on this compound are not extensively documented in the literature, general strategies can be employed to minimize this risk:

Mild Reaction Conditions: Carrying out reactions at low temperatures and using non-basic or mildly basic conditions can significantly reduce the rate of enolization and epimerization.

Choice of Reagents: Utilizing reagents that are known to react under neutral or slightly acidic conditions is preferable. For example, in acylation reactions, the use of activated esters with a non-nucleophilic base is often favored over acid chlorides with strong amine bases.

Protection Strategy: In some synthetic routes, the ketone functionality may be temporarily protected as a ketal. This removes the acidic alpha-proton at C4, thus preventing epimerization during subsequent reaction steps. The ketone can then be deprotected under mild acidic conditions.

Reaction Time: Minimizing reaction times can also help to reduce the extent of epimerization.

By carefully selecting reaction conditions and reagents, the stereochemical integrity of the C4 center can be maintained throughout multi-step synthetic sequences.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Strategic Utility in Asymmetric Total Synthesis of Complex Molecules

The enantiopure nature of (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate makes it an ideal starting point for asymmetric total synthesis, where the precise control of stereochemistry is paramount. The presence of a chiral center, a protected amine, and a reactive enone system within a conformationally constrained five-membered ring provides a powerful platform for the introduction of new stereocenters and the elaboration into more complex molecular architectures.

Role in Natural Product Synthesis (e.g., prostaglandins (B1171923), cyclopentanoids)

The cyclopentane (B165970) core is a common structural motif in a variety of natural products, most notably the prostaglandins and other cyclopentanoids. nih.govacs.org Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are thus important targets for synthetic chemists. nih.gov The cyclopentenone structure of this compound serves as a direct precursor to the core of many prostaglandins. researchgate.net

For instance, synthetic strategies often involve the conjugate addition of a nucleophile to the enone system to introduce the omega (ω) side chain of the prostaglandin (B15479496), followed by further functionalization. The stereocenter bearing the protected amine can be used to direct the stereochemistry of subsequent reactions or can be itself transformed into other functional groups as required for the specific prostaglandin target.

A notable example is the synthesis of 4-aza cyclopentenone prostaglandin analogues. rsc.org While not a direct synthesis of a natural prostaglandin, this work highlights the utility of a closely related N-protected (4R)-aminocyclopentenone as a key building block. rsc.org The synthesis commenced with the protected aminocyclopentenone, and the exocyclic alkene, a key feature of the prostaglandin side chain, was installed using a modified Baylis-Hillman type aldol (B89426) reaction. rsc.org This approach allows for the introduction of various aldehydes and ketones to mimic the ω-group found in natural prostaglandins. rsc.org The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for subsequent derivatization and the incorporation of various electrophiles. rsc.org

Synthesis of Enantiopure Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that can deliver chiral molecules with high stereochemical fidelity. researchgate.net this compound is a valuable intermediate in the synthesis of such pharmaceuticals, particularly those containing a cyclopentane or cyclopentene (B43876) ring system. nih.gov

A significant application of this chiral building block is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group. researchgate.net Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities. nih.govwikipedia.org The synthesis of these molecules often relies on a chiral cyclopentenylamine core, which can be derived from this compound.

For example, a practical and convenient methodology for the synthesis of a chiral cyclopentenol (B8032323) derivative, a key intermediate for biologically active carbocyclic nucleosides, has been developed. nih.gov This intermediate can be further elaborated to introduce the nucleobase and other necessary functionalities. The synthesis of a 1,2,3-triazole analogue using such an intermediate has been shown to exhibit potent antiviral activity against the vaccinia virus and moderate activity against the cowpox virus and severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov

Development of Novel Chiral Auxiliaries and Ligands Derived from the Compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov The development of new and efficient chiral auxiliaries is a continuous endeavor in asymmetric synthesis. The rigid cyclopentane framework and the presence of a chiral amine in derivatives of this compound make it an attractive scaffold for the design of novel chiral auxiliaries.

For example, a highly effective chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, has been developed from (1S,2R)-2-aminocyclopentan-1-ol, a derivative conceptually related to the reduction product of the title compound. acs.org This auxiliary has demonstrated excellent diastereofacial selectivity (>99%) in asymmetric alkylation and syn-aldol reactions. acs.org The conformational rigidity of the fused ring system is believed to be a key factor in the high levels of stereocontrol observed. acs.org The development of such auxiliaries that are not derived from the traditional chiral pool of amino acids offers new opportunities for tailoring structural and conformational properties for specific asymmetric transformations. acs.org

Contributions to Retrosynthetic Analysis of Chiral Targets

Retrosynthetic analysis is a powerful strategy used by synthetic chemists to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. Chiral building blocks like this compound play a crucial role in this process as they represent key fragments that can be readily incorporated into the synthetic plan.

The synthesis of carbocyclic nucleosides provides a clear example of how this chiral building block can be envisioned in a retrosynthetic analysis. rsc.org The target carbocyclic nucleoside can be disconnected at the glycosidic bond, leading back to a chiral cyclopentenylamine and the nucleobase. The chiral cyclopentenylamine can be further simplified to a protected aminocyclopentenone, directly pointing to this compound as a logical and practical starting material.

This approach significantly simplifies the synthetic challenge by providing a starting material that already contains the required stereochemistry and a functional handle for further elaboration. The retrosynthetic analysis of complex antiviral drugs like oseltamivir (B103847) (Tamiflu), while not starting directly from this specific compound, often involves chiral, highly functionalized cyclohexene (B86901) derivatives, highlighting the general strategic importance of such cyclic chiral building blocks in the synthesis of medicinally important compounds.

Use in the Construction of Diverse Chemical Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The cyclopentenone scaffold is a "privileged structure" in medicinal chemistry, meaning that it is a common motif in biologically active compounds.

This compound is an excellent starting material for the construction of chiral cyclopentenone-based chemical libraries. The enone functionality allows for diverse modifications through conjugate addition reactions with a wide range of nucleophiles, while the protected amine can be deprotected and acylated or alkylated with various substituents.

A study on the parallel synthesis of a cross-conjugated cyclopentenone library demonstrates the feasibility of this approach. By combining parallel chemical synthesis with biocatalysis, a library of cyclopentenones was prepared and screened for anticancer, antimycobacterial, antifungal, and antibacterial activity. This approach allows for the rapid generation of a multitude of analogues, facilitating the exploration of structure-activity relationships and the identification of promising new therapeutic agents. The use of a chiral building block like this compound in such a library would add the dimension of stereochemistry, allowing for the synthesis of enantiomerically pure compounds, which is crucial for modern drug discovery.

Advanced Analytical Methodologies for Research and Characterization of S Tert Butyl 4 Oxocyclopent 2 En 1 Yl Carbamate

Spectroscopic Methods for Elucidating Stereochemical Information and Reaction Outcomes

Spectroscopic techniques are indispensable for the structural analysis of (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate. They offer detailed information on the molecular framework, the presence of specific functional groups, and the precise three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons. For a molecule with the complexity of this compound, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and confirmation of its stereochemistry. durham.ac.uk

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure. For the cyclopentenone ring, COSY would show correlations between the vinyl protons and the adjacent allylic proton, as well as between the protons on the saturated carbons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached, and often more easily assigned, protons. durham.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): This is a powerful tool for determining stereochemistry. NOESY detects protons that are close in space, irrespective of whether they are connected through bonds. For the (S)-enantiomer, specific NOE correlations would be expected between the proton at the chiral center (C1) and certain protons on the cyclopentenone ring, confirming the relative stereochemistry. durham.ac.uk

These advanced NMR methods, used in combination, allow for a comprehensive and definitive confirmation of the structural integrity and the specific (S)-configuration of the chiral center. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar structural motifs. rsc.orgresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O (Carbamate) | - | ~155 |

| C=O (Ketone) | - | ~208 |

| C=C (Vinyl) | ~7.6 | ~160 |

| C=C (Vinyl) | ~6.2 | ~135 |

| CH-N (Chiral Center) | ~4.8 | ~55 |

| CH₂ | ~2.4 - 2.7 | ~40 |

| C(CH₃)₃ | - | ~80 |

| C(CH₃)₃ | ~1.5 | ~28 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₀H₁₅NO₃. cymitquimica.comsynblock.com

Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass is compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements. A match within a very narrow tolerance (typically <5 ppm) confirms the molecular formula. nih.gov HRMS can also provide information on fragmentation patterns, which can further support structural elucidation. mdpi.com

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass |

| [M] | C₁₀H₁₅NO₃ | 197.1052 |

| [M+H]⁺ | C₁₀H₁₆NO₃⁺ | 198.1125 |

| [M+Na]⁺ | C₁₀H₁₅NNaO₃⁺ | 220.0944 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the α,β-unsaturated ketone in the cyclopentenone ring is indicated by two strong absorption bands: one for the carbonyl (C=O) stretch and another for the carbon-carbon double bond (C=C) stretch. The tert-butyl carbamate (B1207046) group is identified by the N-H bond stretch and the amide C=O stretch.

Table 3: Key IR Absorption Bands for this compound Frequencies are approximate and based on data for constituent functional groups. chemicalbook.comnist.govnist.gov

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (sp³ and sp²) | Stretch | 2850 - 3100 |

| C=O (Ketone) | Stretch | 1710 - 1730 |

| C=O (Carbamate/Amide) | Stretch | 1680 - 1700 |

| C=C (Alkene) | Stretch | 1600 - 1650 |

| N-H (Amine) | Bend | 1500 - 1550 |

Chromatographic Techniques for Enantiomeric Purity Determination in Research

For a chiral compound, confirming its enantiomeric purity is as important as confirming its structure. Chromatographic techniques are the primary methods for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach for separating enantiomers in analytical research. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Method development for a new compound like this compound typically involves screening a variety of CSPs and mobile phases. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for a broad range of chiral compounds and would be a primary choice for this molecule. sigmaaldrich.com The separation can be performed in different modes:

Normal Phase: Uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol, ethanol). researchgate.net

Reversed Phase: Uses a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Polar Organic Mode: Uses a polar organic solvent like methanol, sometimes with additives. sigmaaldrich.com

Once a suitable separation is achieved, the method is validated to ensure it is accurate, reproducible, and robust for quantifying the enantiomeric purity. researchgate.net

Table 4: Example of a Chiral HPLC Screening Strategy

| Parameter | Conditions |

| Chiral Columns | Chiralpak® IA, IB, IC (Immobilized Polysaccharide) |

| Chiralcel® OD, OJ (Coated Polysaccharide) | |

| Mobile Phases | A: n-Hexane/Isopropanol (90/10, v/v) |

| B: n-Hexane/Ethanol (90/10, v/v) | |

| C: Methanol (100%) | |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm (ketone chromophore) |

| Temperature | 25 °C |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in pharmaceutical research. selvita.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.com

SFC offers several advantages over HPLC for chiral analysis:

Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a loss of efficiency. chromatographyonline.com

Green Chemistry: The primary use of CO₂, a non-toxic solvent, reduces the consumption of organic solvents, making SFC a more environmentally friendly technique. selvita.com

Scalability: Methods developed on an analytical SFC system can often be easily scaled up for preparative chromatography to isolate larger quantities of a pure enantiomer for further research.

The same polysaccharide-based CSPs used in HPLC are typically employed in SFC, and they often provide complementary or even superior selectivity. europeanpharmaceuticalreview.commdpi.com The development of a chiral SFC method involves optimizing parameters such as the organic modifier, additives, backpressure, and temperature to achieve the best resolution between the enantiomers. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. However, due to the relatively low volatility and polar nature of this compound, direct GC analysis is challenging. The presence of the N-H group in the carbamate moiety can lead to peak tailing and poor chromatographic resolution due to interactions with the stationary phase. To overcome these limitations, derivatization is a common strategy to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

Derivatization Strategies:

The primary goal of derivatization in this context is to replace the active hydrogen on the nitrogen atom with a non-polar group. Common derivatization techniques for amines and carbamates include silylation and acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. These silyl (B83357) derivatives are significantly more volatile and less polar, leading to improved peak shape and resolution in GC.

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) can introduce a trifluoroacetyl group. The resulting derivative is not only more volatile but also highly responsive to electron capture detectors (ECD), which can provide enhanced sensitivity for trace-level analysis.

Chromatographic Conditions:

The choice of GC column is critical for the successful separation of the derivatized analyte. A mid-polarity capillary column, such as one coated with a stationary phase of 5% phenyl-methylpolysiloxane, is often suitable for the analysis of such derivatives. For chiral analysis, to separate the (S)-enantiomer from any potential (R)-enantiomer impurity, a chiral stationary phase is necessary. Cyclodextrin-based chiral columns, for instance, are widely used for the enantioselective separation of a broad range of chiral compounds.

Detector Selection:

A Flame Ionization Detector (FID) is a common and robust choice for the detection of these organic derivatives. For higher sensitivity, particularly in impurity profiling, a mass spectrometer (MS) detector is invaluable. GC-MS provides not only quantitative data but also structural information, aiding in the unequivocal identification of the derivatized compound and any related impurities.

Detailed Research Findings:

Disclaimer: The following data table represents a hypothetical Gas Chromatography (GC) method for the analysis of a derivatized form of this compound. It is based on established principles for the analysis of similar N-Boc protected amines and is intended for illustrative purposes due to the absence of specific published data for this compound.

| Parameter | Value |

| Analyte | N-trimethylsilyl-(S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate |

| Instrumentation | Gas Chromatograph with FID |

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio 20:1) |

| Oven Program | 120 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |

| Detector Temperature | 280 °C |

| Expected Retention Time | Approximately 12.5 min |

| Expected Resolution (Rs) | > 1.5 between enantiomers |

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental property of chiral molecules and serves as a critical tool for assessing the enantiomeric purity of a sample. This technique relies on the ability of a chiral compound to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

The enantiomeric purity of this compound is a crucial quality attribute, as the opposite enantiomer, (R)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate, may have different biological activity or could be an undesired impurity in a stereoselective synthesis. Polarimetry, the technique used to measure optical rotation, provides a rapid and non-destructive method to determine the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Principle of Measurement:

A solution of the chiral compound is placed in a polarimeter cell, and plane-polarized light is passed through it. The instrument measures the angle by which the plane of light is rotated. The specific rotation [α] is a standardized value calculated from the observed rotation using the following formula:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in g/mL or g/100mL.

Detailed Research Findings:

In a study detailing the enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one, the optical rotation of the (S)-enantiomer was reported. researchgate.net This experimental data is essential for establishing a benchmark for the enantiomeric purity of this compound.

The enantiomeric excess (% e.e.) can be calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

% e.e. = ([α]sample / [α]pure enantiomer) × 100

| Parameter | Value | Reference |

| Compound | This compound | researchgate.net |

| Specific Rotation [α] | -75.5° | researchgate.net |

| Concentration (c) | 0.1 g/100mL | researchgate.net |

| Solvent | Chloroform (CHCl₃) | researchgate.net |

| Wavelength (λ) | D-line (589 nm) | Assumed standard |

| Temperature (T) | Not Specified | researchgate.net |

This reported specific rotation value serves as a critical reference for quality control in the synthesis of this compound. By measuring the optical rotation of a newly synthesized batch and comparing it to this value, researchers can effectively determine its enantiomeric purity.

Future Research Directions and Challenges in the Study of S Tert Butyl 4 Oxocyclopent 2 En 1 Yl Carbamate

Exploration of Novel and Greener Synthetic Routes

The pursuit of more sustainable and efficient methods for the synthesis of (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate is a paramount objective for future research. Current synthetic strategies, while effective, often rely on multi-step processes that may generate significant waste. Future endeavors will likely focus on the development of atom-economical and environmentally benign alternatives.

One promising direction is the application of biocatalysis. nih.govjocpr.comwiley.com The use of enzymes, such as lipases for kinetic resolutions or engineered enzymes for asymmetric transformations, could provide highly selective and environmentally friendly routes to the desired enantiomer. acs.org Chemoenzymatic methods, which combine the advantages of both chemical and biological catalysis, also present a viable strategy for streamlining the synthesis. acs.org

Furthermore, the development of catalytic enantioselective methods starting from achiral precursors is a key area of interest. This could involve the use of chiral catalysts to induce stereoselectivity in reactions such as the desymmetrization of prochiral cyclopentene (B43876) derivatives. Research into novel organocatalytic approaches, which avoid the use of potentially toxic and expensive metal catalysts, is also a significant avenue for creating greener synthetic pathways. cam.ac.uk

A notable advancement in this area is the development of an enantiodivergent synthesis that allows access to both (R)- and (S)-enantiomers of tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate from a single chiral starting material, (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. This strategy, which features a key Mitsunobu reaction, provides a flexible route to either enantiomer. cymitquimica.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govjocpr.com | Enzyme discovery and engineering, process optimization. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. acs.org | Integration of catalytic steps, compatibility of reaction conditions. |

| Catalytic Asymmetric Synthesis | Direct formation of the chiral center from achiral starting materials. | Development of novel chiral catalysts (metal-based and organocatalysts). |

| Enantiodivergent Synthesis | Access to both enantiomers from a common precursor. cymitquimica.com | Exploration of new chiral starting materials and divergent strategies. |

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ketone (enone) functionality and the stereochemically defined amine group. While its utility as a building block is established, a deeper exploration of its reactivity could unveil novel chemical transformations.

The enone moiety is a classic Michael acceptor, susceptible to conjugate addition reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Future research could focus on expanding the scope of nucleophiles used in these additions to include less conventional carbon and heteroatom nucleophiles. The diastereoselectivity of these additions, controlled by the existing stereocenter, warrants further investigation to understand the directing effects of the N-Boc-protected amine.

Furthermore, the potential for this compound to participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, remains an underexplored area. These reactions could provide rapid access to complex polycyclic structures with high stereocontrol. The development of novel cascade reactions, where multiple bonds are formed in a single operation initiated by a transformation on the cyclopentenone core, is another exciting prospect.

Computational studies can play a crucial role in predicting and understanding the reactivity of this molecule. nih.govresearchgate.netscirp.org Density Functional Theory (DFT) calculations could be employed to model transition states of potential reactions, providing insights into reaction pathways and predicting the stereochemical outcomes of new transformations.

Expanding Applications in Emerging Fields of Chemical Science

While this compound is a recognized building block in pharmaceutical synthesis, its potential applications in other areas of chemical science are largely untapped. protheragen.ai Its unique combination of chirality and functional groups makes it an attractive candidate for a variety of advanced applications.

In the realm of materials science , the incorporation of this chiral moiety into polymers or metal-organic frameworks (MOFs) could lead to the development of novel materials with interesting chiroptical properties or applications in asymmetric catalysis and enantioselective separations. chiralpedia.comrsc.org The rigid cyclopentenone core can impart specific conformational constraints, which could be beneficial for creating well-defined three-dimensional structures.

The field of chemical biology could also benefit from derivatives of this compound. For instance, it could serve as a scaffold for the synthesis of probes to study biological processes or as a starting material for the development of novel enzyme inhibitors. The constrained conformation of the five-membered ring could be advantageous for designing molecules that fit into specific protein binding pockets.

Moreover, its use in the synthesis of chiral ligands for asymmetric catalysis is another promising avenue. The stereochemically defined amine and the potential for further functionalization offer opportunities to create novel ligand architectures for a range of metal-catalyzed transformations.

Development of More Efficient and Selective Catalytic Systems for its Synthesis and Reactions

The development of highly efficient and selective catalytic systems is crucial for both the synthesis of this compound and its subsequent chemical transformations. Future research will likely focus on several key areas.